molecular formula C11H13FN2OSi B2377388 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole CAS No. 890405-12-6

2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole

Cat. No.: B2377388
CAS No.: 890405-12-6
M. Wt: 236.321
InChI Key: FORWOPYDWOUWEQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 2 and a trimethylsilyl (TMS) group at position 4. The TMS group, a bulky organosilicon substituent, introduces steric and electronic effects that distinguish this compound from other 1,3,4-oxadiazole derivatives.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OSi/c1-16(2,3)11-14-13-10(15-11)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORWOPYDWOUWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NN=C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with trimethylsilyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Functionalized derivatives with various substituents on the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. A notable investigation synthesized a series of pyrimidine-1,3,4-oxadiazole hybrids that demonstrated significant cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080) and breast carcinoma (MCF-7 and MDA-MB-231) . Among these compounds, one derivative exhibited an IC50 value of 19.56 µM against HT-1080 cells, indicating promising anticancer properties.

Mechanism of Action:
The mechanism through which these compounds exert their anticancer effects often involves apoptosis induction via caspase activation and cell cycle arrest . The oxadiazole ring's stability and ability to interact with biological targets through π–π interactions and hydrogen bonding enhance its therapeutic potential.

CompoundCell LineIC50 (µM)Mechanism
5eHT-108019.56Apoptosis via caspase activation
VariousMCF-7Not specifiedInduces cell cycle arrest

Antiviral Activity

Oxadiazole derivatives have also been explored for their antiviral properties. In particular, a study evaluated the antiviral activity against SARS-CoV-2 but found limited efficacy with EC50 values exceeding 100 µM . This indicates that while some derivatives may show promise against cancer, their antiviral potential may require further optimization.

Material Science Applications

The unique chemical structure of 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole also lends itself to applications in material science. The compound can be utilized as a precursor in the synthesis of advanced materials due to its ability to form stable polymers and films . Its trimethylsilyl group enhances solubility and processability in various solvents, making it suitable for applications in electronics and coatings.

Agricultural Chemistry

In agricultural chemistry, oxadiazoles have been investigated for their potential as herbicides and fungicides. The structural features of This compound allow it to interact with specific biological pathways in plants and pests. Research indicates that modifications to the oxadiazole structure can lead to compounds with enhanced herbicidal activity .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to biological targets, while the oxadiazole ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Table 1: Key Structural and Electronic Features of Selected 1,3,4-Oxadiazole Derivatives
Compound Substituents (Position 2 / 5) Electronic Effects Steric Effects
Target Compound 4-Fluorophenyl / Trimethylsilyl TMS: σ-donor, weak π-acceptor High steric bulk from TMS
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl / Phenyl Phenyl: Moderate π-π interactions Moderate bulk
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl / 4-Fluorophenyl Sulfonyl: Strong electron-withdrawing Moderate bulk
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl / 4-Fluorophenyl Halogens: Electron-withdrawing Low bulk

Key Observations :

  • Sulfonyl and halogen substituents enhance electron-withdrawing effects, improving stability and intermolecular interactions (e.g., hydrogen bonding), whereas TMS may limit such interactions .

Key Findings :

  • Antibacterial Activity : Sulfonyl-containing derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit superior activity against rice bacterial blight (Xoo) compared to commercial agents like bismerthiazole, attributed to enhanced electron-withdrawing effects and hydrogen-bonding capacity .
  • Substituent Flexibility: Phenoxymethyl groups (e.g., in compound 5I-1) improve bioactivity over rigid substituents like phenyl or benzyl, suggesting that the TMS group’s rigidity in the target compound might reduce binding efficiency .
  • Anticancer Potential: Chloro- and fluoro-substituted derivatives show high growth inhibition (GP >95%) in cancer cell lines, though the TMS group’s steric effects in the target compound may alter this profile .

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(trimethylsilyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazides with carboxylic acids. For this compound, the reaction conditions and reagents play a crucial role in determining the yield and purity of the final product. The molecular formula is C10H12FN3OC_{10}H_{12}FN_{3}O, with a molecular weight of approximately 199.22 g/mol.

Biological Activity

Recent studies have highlighted the biological activities associated with oxadiazole derivatives, particularly their anticancer properties. The following sections summarize key findings from various research studies.

Anticancer Activity

  • Mechanism of Action : Oxadiazoles have been shown to inhibit Bcl-2 proteins, which are crucial for cancer cell survival. For instance, compounds similar to this compound have demonstrated pro-apoptotic effects in Bcl-2 positive cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
  • In Vitro Studies : In vitro assays have revealed that derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for several oxadiazole derivatives against Bcl-2 expressing cell lines .
    CompoundCell LineIC50 (μM)
    2-(4-Fluorophenyl)-5-SiMe3-OxadiazoleMDA-MB-231< 10
    Similar Oxadiazole DerivativeHeLa< 10
    Other DerivativesJurkat (Bcl-2 negative)> 20

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Some studies indicate that certain derivatives exhibit activity against bacterial strains and may serve as potential candidates for developing new antibiotics .

Anti-Tubercular Activity

Recent research has focused on the anti-tubercular potential of oxadiazoles. Compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis strains with varying levels of resistance .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their ability to inhibit Bcl-2 proteins in vitro. Among them, one derivative exhibited an IC50 value of 0.52 μM against Bcl-2 expressing cell lines, significantly outperforming traditional inhibitors like gossypol .
  • Case Study on Anti-Tubercular Activity : Another investigation tested several oxadiazole derivatives against Mycobacterium tuberculosis, revealing that some compounds had MIC values as low as 0.045 μg/mL against resistant strains .

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